molecular formula C13H18N2O2S B2925805 N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide CAS No. 1436293-95-6

N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide

Cat. No. B2925805
CAS RN: 1436293-95-6
M. Wt: 266.36
InChI Key: ZFWRZANEVTXWHQ-UHFFFAOYSA-N
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Description

“N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide” is an organic compound containing an amine and a sulfonamide group. Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Amines, for example, can undergo a variety of reactions, including substitution and condensation .

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to generate mammalian metabolites of compounds similar to "N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide" for structural characterization. This approach uses microbial-based systems to produce metabolites in sufficient quantities for nuclear magnetic resonance spectroscopy, aiding in the identification of drug metabolites during clinical investigations (Zmijewski et al., 2006).

Organic Synthesis

The compound's structural framework has been involved in organic synthesis, including the cross-coupling reactions catalyzed by copper to synthesize secondary and tertiary sulfonamides. These reactions are crucial for creating compounds with potential pharmaceutical applications, demonstrating the utility of the sulfonamide functional group in medicinal chemistry (Han, 2010).

Surface-Active Properties

Sulfonamide derivatives have been explored for their surface-active properties, particularly in the synthesis of sulfobetaine-type zwitterionic gemini surfactants. These compounds exhibit unique physicochemical properties, including critical micelle concentration and surface tension, which are valuable in various industrial and pharmaceutical applications (Yoshimura et al., 2006).

Amidation and Imidation Reactions

The ability to functionalize alkanes through copper-catalyzed amidation and imidation reactions highlights the compound's relevance in synthetic chemistry. This process facilitates the formation of N-alkyl products from simple amides, sulfonamides, and imides, offering a pathway to diversify molecular structures (Tran et al., 2014).

properties

IUPAC Name

N-[2-methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-4-9-14-12-7-6-8-13(11(12)3)15-18(16,17)10-5-2/h1,6-8,14-15H,5,9-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWRZANEVTXWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1C)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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